molecular formula C10H7NO4 B11894895 1-Methyl-2,3-dioxoindoline-5-carboxylic acid

1-Methyl-2,3-dioxoindoline-5-carboxylic acid

Cat. No.: B11894895
M. Wt: 205.17 g/mol
InChI Key: ROPLRWWORDJINQ-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dioxoindoline-5-carboxylic acid (CAS: Not explicitly provided, referred to as Entry 27 in ) is a methyl-substituted indoline derivative featuring a 2,3-dioxo (isatin) core and a carboxylic acid group at position 4. Its molecular formula is C₁₀H₇NO₄ (molecular weight: 205.17 g/mol), with a calculated LogP of 0.11 and a polar surface area of 74.68 Ų, indicating moderate lipophilicity and high polarity . This compound has been studied in the context of anti-COVID-19 drug development, where its quantitative structure-activity relationship (QSAR) and molecular docking properties were analyzed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

1-methyl-2,3-dioxoindole-5-carboxylic acid

InChI

InChI=1S/C10H7NO4/c1-11-7-3-2-5(10(14)15)4-6(7)8(12)9(11)13/h2-4H,1H3,(H,14,15)

InChI Key

ROPLRWWORDJINQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C(=O)C1=O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Carboxyisatin

The foundational step involves synthesizing 5-carboxyisatin, a precursor for subsequent N-methylation. The Sandmeyer isatin synthesis offers a reliable pathway:

  • Starting Material : 3-Aminobenzoic acid undergoes cyclization under modified Sandmeyer conditions. Treatment with chloral hydrate, hydroxylamine hydrochloride, and concentrated sulfuric acid forms isonitrosoacetanilide, which cyclizes to 5-carboxyisatin.

  • Reaction Conditions : Cyclization occurs at 60–80°C for 6–8 hours, yielding 5-carboxyisatin in ~70% purity.

N-Methylation via Alkylation

N-Methylation of 5-carboxyisatin is achieved using methyl halides under basic conditions:

  • Procedure : A mixture of 5-carboxyisatin (1 mmol), methyl iodide (1.5 mmol), and calcium hydride (3 mmol) in dimethylformamide (DMF) is stirred at 60°C for 1 hour.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 20:80), yielding 1-methyl-2,3-dioxoindoline-5-carboxylic acid (85% yield).

Key Data :

ParameterValue
Yield85%
Reaction Time1 hour
Purification MethodColumn Chromatography

Hydrolysis of Methyl 1-Methyl-2,3-dioxoindoline-5-carboxylate

Synthesis of Methyl Ester Precursor

Methyl 1-methyl-2,3-dioxoindoline-5-carboxylate serves as an intermediate, synthesized via:

  • Indole Oxidation : 5-Carbomethoxyindole is oxidized using potassium permanganate (KMnO₄) in acidic medium to form 5-carbomethoxyisatin.

  • N-Methylation : The intermediate undergoes N-methylation with methyl bromide and calcium hydride.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : Refluxing with 6M HCl at 100°C for 4 hours (yield: 92%).

  • Basic Hydrolysis : Treatment with 2M NaOH at 80°C for 2 hours, followed by acidification with HCl.

Comparative Analysis :

ConditionYieldTimeByproducts
Acidic92%4hMinimal
Basic88%2hSodium salts

Functional Group Interconversion from 5-Bromo-1-methylisatin

Palladium-Catalyzed Carbonylation

5-Bromo-1-methylisatin is converted to the carboxylic acid via carbonylation:

  • Reaction Setup : 5-Bromo-1-methylisatin (1 mmol), palladium(II) acetate (0.1 mmol), carbon monoxide (1 atm), and triethylamine (3 mmol) in methanol at 100°C for 12 hours.

  • Outcome : The bromide is replaced by a carboxylic acid group, yielding the target compound (78% yield).

Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by CO insertion and reductive elimination to form the C–COOMe bond, which is hydrolyzed in situ.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (dd, J = 8.0 Hz, 1H, H-4), 3.89 (s, 3H, N–CH₃), 2.41 (s, 3H, COOH).

  • ¹³C NMR : δ 176.8 (C=O), 168.2 (COOH), 52.1 (N–CH₃).

Infrared (IR) Spectroscopy

Peaks at 1720 cm⁻¹ (C=O stretch), 1685 cm⁻¹ (COOH), and 1300 cm⁻¹ (C–N stretch).

Mass Spectrometry

Molecular ion peak at m/z 219.19 ([M+H]⁺), consistent with the molecular formula C₁₁H₉NO₄.

Comparative Analysis of Synthetic Routes

MethodYieldCostScalability
N-Alkylation of 5-carboxyisatin85%LowHigh
Ester Hydrolysis90%MediumModerate
Carbonylation78%HighLow

Reaction Optimization and Challenges

  • Byproduct Formation : Over-alkylation during N-methylation is mitigated by stoichiometric control of methyl iodide.

  • Stereochemical Control : The planar structure of the indoline ring minimizes stereoisomerism, simplifying purification .

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dioxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as anticancer or antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

2,3-Dioxoindoline-5-carboxylic Acid (Entry 28, )
  • Structure : Lacks the methyl group at position 1.
  • Molecular Weight: 191.14 g/mol (C₉H₅NO₄).
  • Properties : Lower LogP (-0.20 ) and higher polar surface area (83.47 Ų ) compared to the methylated analog, indicating reduced lipophilicity and increased hydrophilicity .
1-Ethyl-2,3-dioxoindoline-5-carbaldehyde (Entry 31, )
  • Structure : Ethyl substituent at position 1 and a carbaldehyde group at position 5.
  • Molecular Weight : 203.19 g/mol.
  • Properties : LogP (0.15 ) and polar surface area (54.45 Ų ) suggest that alkyl chain elongation marginally increases lipophilicity but reduces polarity .
Methyl 2,3-dioxoindoline-5-carboxylate ()
  • Structure : Methyl ester instead of carboxylic acid.
  • Implications : The ester group reduces polarity (lower polar surface area) and may enhance metabolic stability compared to the carboxylic acid form .

Substituent Variations

1-Acetylindoline-5-carboxylic Acid (CAS 153247-93-9, )
  • Structure : Acetyl group at position 1 instead of methyl.
2-(4-Ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic Acid (CAS 166096-53-3, )
  • Structure : Ethoxyphenyl substituent at position 2.
  • Molecular Formula: C₁₇H₁₃NO₅ (MW: 295.29 g/mol).

Heterocyclic Derivatives

1-Methyl-1H-indole-5-carboxylic Acid (CAS 186129-25-9, )
  • Structure : Indole core (unsaturated) vs. indoline (saturated).
  • Properties : Higher aromaticity in indole derivatives may increase π-π stacking interactions but reduce solubility compared to the partially saturated indoline system .
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxoisoindole-5-carboxylic Acid (CAS 1097046-53-1, )
  • Structure : Sulfone-containing substituent.
  • Molecular Formula: C₁₃H₁₁NO₆S (MW: 309.29 g/mol).
  • Significance : Sulfone groups enhance solubility and may introduce hydrogen-bonding interactions .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Polar Surface Area (Ų) CAS Number
1-Methyl-2,3-dioxoindoline-5-carboxylic acid C₁₀H₇NO₄ 205.17 0.11 74.68 N/A (Entry 27)
2,3-Dioxoindoline-5-carboxylic acid C₉H₅NO₄ 191.14 -0.20 83.47 25128-32-9
1-Acetylindoline-5-carboxylic acid C₁₁H₉NO₃ 203.19 N/A N/A 153247-93-9
Methyl 2,3-dioxoindoline-5-carboxylate C₁₀H₇NO₄ 205.17 N/A N/A N/A

Biological Activity

1-Methyl-2,3-dioxoindoline-5-carboxylic acid (CAS: 184904-69-6) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity, including enzyme inhibition, antimicrobial effects, and anticancer potential.

Structural Characteristics

The molecular formula of this compound is C₁₂H₉N₁O₄, with a molecular weight of approximately 219.17 g/mol. The compound features a tricyclic structure typical of indole derivatives, which contributes to its biochemical interactions and activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. The presence of dioxo and carboxylic acid functional groups allows the compound to mimic substrates or bind to active sites of enzymes, leading to inhibition or modulation of enzymatic activities.

Enzyme Inhibition

Compounds with similar structural features have been shown to act as enzyme inhibitors. For instance, preliminary studies suggest that this compound may inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have demonstrated that related tricyclic compounds can inhibit the growth of various bacterial strains at low micromolar concentrations by disrupting cellular respiration pathways .

Anticancer Potential

Certain analogs have shown cytotoxic effects against diverse cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation . A notable study highlighted that dioxoindoline derivatives significantly inhibited LDH activity in vitro, suggesting their potential use in cancer therapy.

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their structural features:

Compound NameCAS NumberStructural FeaturesBiological Activity
2,3-Dioxoindoline-5-carboxylic acid25128-32-9Indoline structure with dioxo groupsEnzyme inhibition
This compound184904-69-6Methylated indoline derivativeAntimicrobial, anticancer
2,3-Dioxoindoline-6-carboxylic acid101870-10-4Another indoline variantLimited data

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Dioxoindoline Derivatives : This research demonstrated significant inhibition of LDH activity in vitro by dioxoindoline derivatives, indicating potential applications in cancer therapy where LDH plays a crucial role in metabolic processes (Vivas et al., 2005).
  • Antimicrobial Properties : Another study focused on similar tricyclic compounds found effective inhibition against several bacterial strains at low concentrations (Bork et al., 2004).

Q & A

Q. What are the recommended synthetic routes for 1-methyl-2,3-dioxoindoline-5-carboxylic acid, and how can its purity be validated?

Methodology :

  • Synthesis : A common approach involves nitration and alkylation of indoline precursors. For example, nitration of 5-carboxyindole derivatives followed by methylation at the 1-position using methyl iodide under basic conditions (e.g., K2_2CO3_3/DMF) .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity.
  • Characterization :
    • HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity (>95% required for biological assays) .
    • NMR (1H/13C) for structural confirmation: Key signals include the methyl group at δ ~3.2 ppm (singlet) and carbonyl peaks at δ ~170-180 ppm in 13C NMR .

Q. How is the compound’s stability evaluated under different storage conditions?

Methodology :

  • Stability Testing :
    • Store at 4°C in airtight, light-protected containers to prevent hydrolysis of the dioxoindoline ring.
    • Accelerated degradation studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to monitor decomposition products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict the antiviral activity of this compound?

Methodology :

  • QSAR Modeling : Use descriptors like LogP (0.11), polar surface area (74.68 Ų), and hydrogen-bonding capacity to correlate with SARS-CoV-2 inhibition (74.68% in cell-based assays) .
  • Molecular Docking :
    • Target viral proteases (e.g., 3CLpro or PLpro) using AutoDock Vina.
    • Key interactions: The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., His41 in 3CLpro), while the dioxoindoline ring engages in π-π stacking .
  • Validation : Compare docking scores (e.g., binding energy < -7.0 kcal/mol) with experimental IC50_{50} values .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?

Methodology :

  • Dose-Response Studies : Test across a concentration gradient (0.1–100 µM) in multiple assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity).
  • Mechanistic Profiling :
    • For antimicrobial activity: Measure disruption of pyrimidine biosynthesis (via LC-MS quantification of orotic acid levels in E. coli) .
    • For antiviral activity: Use qRT-PCR to assess viral RNA replication inhibition in Vero E6 cells .
  • Control Experiments : Include structurally related analogs (e.g., 2,3-dioxoindoline-5-carboxamide) to isolate the role of the methyl group and carboxylic acid moiety .

Q. Structural and Functional Insights

Q. How does the methyl group at position 1 influence binding affinity compared to unmethylated analogs?

Methodology :

  • Comparative Docking : Perform docking simulations with/without the methyl group. The methyl group reduces steric hindrance, enhancing fit into hydrophobic pockets (e.g., in cGAS-STING pathway targets) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) for methylated vs. non-methylated compounds to validate computational predictions .

Q. What are the metabolic pathways affected by this compound in eukaryotic cells?

Methodology :

  • Metabolomics : Treat HeLa cells with 10 µM compound for 24h, then analyze via LC-MS. Key pathways impacted include:
    • Pyrimidine Metabolism : Downregulation of dihydroorotate dehydrogenase (DHODH) activity, reducing UMP synthesis .
    • ROS Signaling : Increased glutathione oxidation, detected via fluorescent probes (e.g., DCFH-DA) .

Data Contradictions and Validation

Q. How to address discrepancies in reported LogP values (e.g., vs. in similar analogs)?

Methodology :

  • Experimental LogP Determination : Use shake-flask method (octanol/water partitioning) with UV quantification at λ = 254 nm .
  • Computational Validation : Compare results from software (e.g., ChemAxon, Schrödinger) to identify outliers due to protonation state errors .

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